2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid
Description
Contextual Significance within Contemporary Organic Chemistry and Medicinal Chemistry Research
The chemical structure of 2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid positions it at the intersection of several key areas of modern chemical research. The molecule is a derivative of N-phenylanthranilic acid, a class of compounds known for a range of biological activities, including anti-inflammatory and antibacterial properties. scielo.brijpsjournal.com Anthranilic acid and its analogues are significant precursors in the synthesis of a variety of biologically important compounds, such as acridines and acridone (B373769) alkaloids. scielo.brmdpi.com The synthesis of N-aryl anthranilic acids is often achieved through methods like the Ullmann condensation, and more recently, through copper-catalyzed cross-coupling reactions that allow for the formation of a diverse range of derivatives. scielo.brnih.gov
Furthermore, the presence of a urea (B33335) (carbamoylamino) linkage is of high significance in medicinal chemistry. Urea derivatives are recognized for their ability to form stable hydrogen bonds with biological targets, a characteristic that underpins their use in a wide array of therapeutic agents. nih.gov A multitude of urea-containing compounds have been developed as potent inhibitors of various enzymes and receptors, leading to their application as anti-infective, anticancer, and antiviral agents. nih.govresearchgate.net The methoxyphenyl group is also a common feature in pharmacologically active molecules, often influencing the compound's pharmacokinetic and pharmacodynamic properties.
The combination of these structural motifs—the anthranilic acid scaffold, the urea linker, and the methoxyphenyl substituent—suggests that this compound could be a valuable candidate for biological screening and as a building block in the synthesis of more complex molecules. Its structural similarity to known bioactive compounds provides a strong rationale for its investigation in the context of drug discovery and development.
Review of Foundational Academic Inquiries Pertaining to the Chemical Compound
A thorough review of the scientific literature reveals a significant lack of foundational academic inquiries specifically focused on this compound. There are no prominent studies detailing its synthesis, characterization, or biological evaluation. This absence of direct research underscores the novelty of this particular molecular structure within the vast field of chemical research.
However, foundational research on its parent structures and related analogues provides a basis for understanding its potential chemical and biological properties. The synthesis of N-substituted anthranilic acids is well-established, with various methods available for their preparation. nih.gov For instance, the reaction of 2-halobenzoic acids with aryl amines is a common route. scielo.br The formation of the ureido linkage is also a fundamental transformation in organic chemistry, often achieved through the reaction of an amine with an isocyanate. nih.gov
In terms of biological activity, research on related compounds offers valuable insights. For example, derivatives of 2-phenylamino-benzoic acid have been synthesized and evaluated for their anti-inflammatory and analgesic effects. researchgate.net Similarly, various ureido derivatives have been explored for their potential as anti-infective agents. researchgate.net These foundational studies on related chemical classes provide the essential groundwork upon which future investigations into this compound can be built.
Table 1: Foundational Research on Related Chemical Scaffolds
| Chemical Scaffold | Key Research Findings |
| N-Aryl Anthranilic Acids | Possess anti-inflammatory and antibacterial properties; serve as precursors for alkaloids. scielo.brijpsjournal.com |
| Urea Derivatives | Act as potent inhibitors of enzymes and receptors due to hydrogen bonding capabilities. nih.gov |
| 2-Phenylamino-benzoic Acid Derivatives | Show potential as anti-inflammatory and analgesic agents. researchgate.net |
Identification of Critical Research Gaps and Emerging Academic Paradigms for Future Investigation
The most significant research gap concerning this compound is the near-complete absence of data on its synthesis, characterization, and biological activity. This presents a clear opportunity for foundational research to fill this void.
Key Research Gaps and Future Directions:
Synthesis and Characterization: A primary area for future investigation is the development of an efficient and scalable synthesis for this compound. Subsequent comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) is essential to establish its precise chemical structure and properties.
Biological Screening: Given the known biological activities of its constituent moieties, a broad biological screening of this compound is warranted. Based on the activities of related compounds, initial investigations could focus on its potential as an anti-inflammatory, antibacterial, or anticancer agent. The structural similarities to known enzyme inhibitors also suggest that it could be tested against a panel of relevant biological targets.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Following the initial biological evaluation, the synthesis of a library of analogues with variations in the methoxyphenyl and benzoic acid rings could be pursued. This would enable the establishment of a structure-activity relationship, providing valuable insights into the molecular features required for any observed biological activity and guiding the design of more potent and selective compounds.
Computational Modeling: In parallel with synthetic and biological studies, computational modeling and docking studies could be employed to predict potential biological targets and to understand the molecular basis of its interactions. This in silico approach can help to prioritize experimental efforts and accelerate the discovery process.
Table 2: Proposed Future Research Paradigms
| Research Paradigm | Description | Potential Impact |
| Synthetic Exploration | Development of novel synthetic routes to this compound and its analogues. | Provides access to new chemical matter for biological investigation. |
| High-Throughput Biological Screening | Evaluation of the compound against a wide range of biological targets and in various disease models. | Identification of novel therapeutic leads. |
| Structure-Based Drug Design | Utilization of SAR and computational methods to design more potent and selective derivatives. | Optimization of lead compounds for drug development. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-11-8-6-10(7-9-11)16-15(20)17-13-5-3-2-4-12(13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPJWWTGIZRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399638 | |
| Record name | Benzoic acid, 2-[[[(4-methoxyphenyl)amino]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-88-7 | |
| Record name | Benzoic acid, 2-[[[(4-methoxyphenyl)amino]carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(P-ANISYL)-3-(2-CARBOXYPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies and Mechanistic Pathways for 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid
Elucidation of Optimized and Novel Synthetic Routes to the Chemical Compound
The synthesis of 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid, a disubstituted urea (B33335) derivative, is most directly achieved through the reaction of an amine with an isocyanate. This foundational method serves as a benchmark for evaluating novel and optimized routes that offer improvements in efficiency, safety, and environmental impact.
Detailed Exploration of Precursor Chemistry and Reaction Mechanisms
The primary and most atom-economical synthetic route involves the direct coupling of two key precursors: 2-aminobenzoic acid (anthranilic acid) and 4-methoxyphenyl (B3050149) isocyanate.
Precursor Synthesis and Properties:
| Precursor | Structure | Molar Mass ( g/mol ) | Synthesis Notes |
| 2-Aminobenzoic Acid | 137.14 | A widely available starting material, it is a key building block in the synthesis of dyes, pigments, and pharmaceuticals. researchgate.netcore.ac.uk | |
| 4-Methoxyphenyl isocyanate | 149.15 | Conventionally prepared from 4-methoxyaniline and phosgene (B1210022) or a phosgene equivalent like triphosgene. nih.govcommonorganicchemistry.com |
Reaction Mechanism: The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the 2-aminobenzoic acid's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methoxyphenyl isocyanate. nih.gov This is followed by a rapid proton transfer from the attacking nitrogen to the isocyanate nitrogen, resulting in the stable N,N'-disubstituted urea product. This reaction is typically exothermic and proceeds readily without the need for a catalyst. commonorganicchemistry.com The reactivity of the isocyanate is influenced by the electronic nature of its substituent; the electron-donating methoxy (B1213986) group slightly reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl isocyanate. nih.gov
Novel Synthetic Approaches: To circumvent the use of hazardous isocyanates, alternative routes have been developed. These include:
Carbamate (B1207046) Intermediates: An amine can be reacted with diphenyl carbonate to form an N-aryl-O-phenyl carbamate, which then reacts with a second amine to yield an unsymmetrical urea. thieme-connect.comresearchgate.net This method avoids the isolation of toxic isocyanates.
In Situ Isocyanate Generation: Isocyanates can be generated in situ from safer precursors. The Curtius rearrangement of an acyl azide (B81097) or the Hofmann rearrangement of a primary amide are classic examples. organic-chemistry.org A more modern approach is the Staudinger-aza-Wittig reaction, which uses an azide, a phosphine (B1218219) (often polymer-bound for easy removal), and carbon dioxide to produce the isocyanate intermediate under milder conditions. beilstein-journals.org
Strategies for Enhancing Synthetic Yields and Purity Profiles
High yields and purity are hallmarks of the direct isocyanate-amine pathway, often exceeding 90%.
Optimization of Reaction Conditions: The reaction is robust and efficient under various conditions. A summary of typical parameters is presented below.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents (e.g., THF, DMF, DCM, Acetonitrile) | Prevents side reactions of the isocyanate with protic solvents. commonorganicchemistry.com |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically fast and exothermic, requiring no heating. |
| Catalyst | None required | The inherent reactivity of the amine and isocyanate functional groups is sufficient for high conversion. commonorganicchemistry.comarabjchem.org |
| Atmosphere | Anhydrous/Inert | Prevents the hydrolysis of the isocyanate to 4-methoxyaniline, which can lead to the formation of a symmetrical urea impurity (1,3-bis(4-methoxyphenyl)urea). |
Purification Strategies: A significant advantage of this synthetic method is the ease of product isolation. The target compound, this compound, often has limited solubility in common organic solvents and precipitates directly from the reaction mixture upon formation. This allows for simple isolation by filtration, yielding a product of high purity. arabjchem.org If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.
Principles of Green Chemistry Applied to the Synthesis of the Chemical Compound
The synthesis of this compound can be significantly improved from an environmental perspective by applying the principles of green chemistry.
Selection and Implementation of Sustainable Reagents and Solvents
The primary focus for greening this synthesis is the replacement of hazardous reagents and solvents.
Phosgene Alternatives: The most critical green improvement is avoiding phosgene in the synthesis of the 4-methoxyphenyl isocyanate precursor. rsc.org The use of diphenyl carbonate or in situ isocyanate generation methods (e.g., Staudinger-aza-Wittig with CO2) are safer and more environmentally benign alternatives. thieme-connect.combeilstein-journals.org
Sustainable Solvents: While traditional syntheses use volatile organic compounds (VOCs), recent research has demonstrated the high efficiency of urea synthesis in greener solvents. Cyrene™, a bio-derived solvent, has been shown to be an effective replacement for toxic solvents like DMF. rsc.org Furthermore, catalyst-free synthesis of ureas has been successfully conducted in water, which dramatically reduces the environmental footprint, simplifies work-up to mere filtration, and eliminates the need for organic solvents. arabjchem.orgrsc.org
Development of Environmentally Benign and Atom-Economical Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product.
Atom Economy: The direct addition of 2-aminobenzoic acid to 4-methoxyphenyl isocyanate represents an ideal reaction in terms of atom economy. As an addition reaction, all atoms of both reactants are incorporated into the final product.
Formula for Percent Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this reaction: % Atom Economy = (286.28 / (137.14 + 149.15)) x 100 = (286.28 / 286.29) x 100 ≈ 100%
This near-perfect atom economy signifies that the process generates minimal intrinsic waste, a key goal of sustainable chemical manufacturing.
Analysis of Chemo- and Regioselectivity in the Formation of this compound
The synthesis of the target compound from 2-aminobenzoic acid presents a key question of chemoselectivity due to the presence of two nucleophilic sites: the amino group (-NH2) and the carboxylic acid group (-COOH).
The reaction exhibits high chemoselectivity for the amino group. The nitrogen of the primary aromatic amine is a significantly stronger nucleophile than the hydroxyl oxygen of the carboxylic acid. researchgate.net Consequently, under neutral, ambient temperature conditions, the 4-methoxyphenyl isocyanate reacts almost exclusively with the amino group to form the desired urea linkage.
While reaction between an isocyanate and a carboxylic acid to form a mixed anhydride (B1165640) intermediate is possible, it is a much slower and less favorable pathway, typically requiring higher temperatures. researchgate.net Therefore, the inherent difference in nucleophilicity between the two functional groups directs the reaction to selectively and efficiently produce this compound with negligible formation of byproducts resulting from reaction at the carboxylic acid site.
Advanced Structural Elucidation and Conformational Analysis of 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid
Application of Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation Determination
There are no published single-crystal X-ray diffraction studies for 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid. This technique is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and torsion angles. Without such a study, the absolute configuration and the specific solid-state conformation of the molecule, including the planarity of its ring systems and the orientation of the urea (B33335) and carboxylic acid groups, remain experimentally unconfirmed.
Utilization of High-Resolution Spectroscopic Techniques for Detailed Structural Assignment
Detailed structural assignments using high-resolution spectroscopic methods are not present in the available literature for this specific compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features
While standard one-dimensional ¹H and ¹³C NMR spectra would be used to confirm the basic connectivity of the molecule, advanced multi-dimensional NMR experiments (such as COSY, HSQC, HMBC) have not been reported. These techniques are crucial for assigning specific proton and carbon signals, especially in complex aromatic regions, and for establishing through-bond and through-space correlations that define the molecule's detailed structure and conformation in solution.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition Validation
No high-resolution mass spectrometry (HRMS) data detailing the fragmentation pattern of this compound is available. HRMS is essential for confirming the elemental composition of the parent ion by providing a highly accurate mass measurement. Analysis of its fragmentation pattern would offer valuable insights into the molecule's weakest bonds and the stability of its constituent parts, further corroborating its structure.
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Characterization
While theoretical vibrational frequencies can be calculated, detailed experimental Fourier-Transform Infrared (FTIR) and Raman spectroscopic studies are absent from the scientific record. These analyses are vital for characterizing the vibrational modes of the functional groups (carboxylic acid, amide, ether) and, most importantly, for investigating the intra- and intermolecular hydrogen bonding interactions that dictate the molecule's supramolecular structure in the solid state.
Investigation of the Conformational Landscape and Dynamic Behavior of the Chemical Compound in Solution and Solid State
Due to the lack of experimental data from X-ray diffraction and advanced solution-state NMR, no research is available on the conformational landscape or dynamic behavior of this compound. Such studies would explore the potential for different rotational isomers (conformers) around the single bonds, the energy barriers between them, and how these dynamics are influenced by the solvent environment or crystal packing forces. Without foundational experimental data, any discussion of these properties would be purely speculative.
Computational and Theoretical Investigations of 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
There are no specific studies available that report on the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid. Such studies would typically provide insights into molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors. The absence of this research means that detailed, computationally derived data on the electronic properties of this specific molecule are not publicly documented.
Molecular Docking and Molecular Dynamics Simulations for In Silico Ligand-Target Interaction Modeling
No molecular docking or molecular dynamics simulation studies specifically involving this compound have been published. These in silico techniques are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. Without such studies, the potential interactions of this compound with specific biological receptors remain computationally uncharacterized.
Computational Prediction of Spectroscopic Properties and Conformational Preferences
Detailed computational predictions of the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) and conformational preferences of this compound are not found in the existing scientific literature. Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties.
Theoretical Elucidation of Reaction Mechanisms via Transition State Analysis
There is no available research that theoretically elucidates reaction mechanisms involving this compound through methods like transition state analysis. This type of computational investigation is used to understand the energetic pathways of chemical reactions, identify intermediates, and determine reaction kinetics. The lack of such studies indicates a gap in the theoretical understanding of the chemical transformations of this compound.
In Vitro Biological Activity Profiling and Molecular Mechanistic Elucidation of 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid
Evaluation of Specific Enzyme Inhibition Potencies In Vitro
To determine if 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid can act as an enzyme inhibitor, its activity would be tested against a panel of purified enzymes relevant to specific therapeutic areas. Initial screening would identify which enzymes are significantly inhibited by the compound, typically by measuring the reduction in the rate of an enzyme-catalyzed reaction. Enzymes showing significant inhibition would be selected for more detailed kinetic analysis.
Once an inhibitory effect is confirmed, kinetic studies are performed to elucidate the mechanism of inhibition. These experiments involve measuring the initial reaction rates at various concentrations of both the substrate and the compound. By analyzing these data, key kinetic parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki) are determined.
The mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is established by observing how the compound affects Km and Vmax. This is often visualized using graphical representations like Lineweaver-Burk or Michaelis-Menten plots. fiveable.mekhanacademy.org For instance, a competitive inhibitor increases the apparent Km without changing Vmax, as the inhibitor competes with the substrate for the enzyme's active site. khanacademy.org
Hypothetical Data: The following table illustrates a potential outcome of a kinetic analysis for the inhibition of a hypothetical enzyme, "Enzyme X," by this compound.
Table 1: Hypothetical Kinetic Parameters for Inhibition of Enzyme X| Inhibition Model | Apparent Km (µM) | Apparent Vmax (µmol/min) | Ki (µM) | Goodness of Fit (R²) |
|---|---|---|---|---|
| Competitive | Increases with [Inhibitor] | Unchanged | 15.2 | 0.992 |
| Non-competitive | Unchanged | Decreases with [Inhibitor] | 35.8 | 0.915 |
| Uncompetitive | Decreases with [Inhibitor] | Decreases with [Inhibitor] | 52.1 | 0.876 |
Based on this hypothetical data, the compound would be classified as a competitive inhibitor of Enzyme X due to the high goodness-of-fit value for that model.
Understanding where the compound binds to the enzyme is crucial. The primary binding location for the natural substrate is known as the orthosteric site . Compounds that bind here are typically competitive inhibitors. In contrast, allosteric sites are other locations on the enzyme where a compound can bind to modulate the enzyme's activity. acs.org
Several methods can be used to distinguish between these binding modes. Computationally, molecular docking simulations can predict the most likely binding pose of the compound on the enzyme's crystal structure. Experimentally, techniques like X-ray crystallography of the enzyme-compound complex can provide a definitive structural map of the interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can detect structural changes in the enzyme upon compound binding, helping to map the interaction site. nih.gov Furthermore, competition binding assays using a known orthosteric ligand can indicate whether the new compound competes for the same site.
Hypothetical Data: The table below shows potential results from various assays aimed at identifying the binding site on "Enzyme X."
Table 2: Hypothetical Binding Site Identification for this compound on Enzyme X| Method | Observation | Conclusion |
|---|---|---|
| Molecular Docking | Compound predicted to bind in the same pocket as the natural substrate. | Suggests Orthosteric Binding |
| Competition Assay | Compound displaces a radiolabeled orthosteric ligand. | Confirms Orthosteric Binding |
| NMR Spectroscopy | Chemical shift perturbations observed in amino acids lining the substrate-binding pocket. | Confirms Orthosteric Binding |
Receptor Binding Affinity Studies In Vitro
To assess the potential interaction of this compound with cellular receptors, in vitro binding assays are conducted. These experiments measure the compound's ability to bind to a panel of known receptors, often using cell membrane preparations that overexpress the target receptor.
The primary method for these studies is the radioligand binding assay. researchgate.netnih.gov In these experiments, the compound of interest is used to compete with a radiolabeled ligand known to bind specifically to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value. This value can be used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. chelatec.com By testing against a wide array of receptors, the compound's binding specificity can be determined.
The reversibility of binding is typically assessed through washout experiments. If the compound's effect diminishes after it is removed and the preparation is washed, the binding is considered reversible.
Hypothetical Data: The following table provides an example of binding affinity data for the compound against a panel of hypothetical receptors.
Table 3: Hypothetical Receptor Binding Profile| Receptor Target | Binding Affinity (Ki, nM) | Binding Specificity |
|---|---|---|
| Receptor A | 25 | High Affinity |
| Receptor B | 1,500 | Low Affinity |
| Receptor C | >10,000 | No Significant Binding |
| Receptor D | 850 | Moderate Affinity |
This hypothetical profile suggests the compound is highly specific for Receptor A.
Upon binding, a ligand can induce changes in the three-dimensional structure of a receptor, which in turn triggers a downstream biological signal. Various biophysical techniques are available to study these conformational changes. Methods like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) can be used in live cells to detect changes in the proximity of different parts of the receptor or between the receptor and its signaling partners. acs.org Atomistic molecular dynamics simulations can also provide insights into how a ligand alters the dynamic conformations of a receptor. nih.gov
Hypothetical Data: The table below illustrates how results from a BRET assay might be presented, showing the effect of the compound on the interaction between "Receptor A" and its signaling partner, "Protein Y."
Table 4: Hypothetical Ligand-Induced Conformational Change in Receptor A| Condition | BRET Signal (mBRET) | Interpretation |
|---|---|---|
| Baseline (No Ligand) | 50 ± 5 | Basal interaction between Receptor A and Protein Y |
| + Known Agonist | 250 ± 15 | Strong conformational change, promoting interaction |
| + this compound | 235 ± 12 | Induces a conformational change similar to the known agonist |
Cellular Pathway Modulation Studies In Vitro (e.g., Cell-Free Systems, Specific Cell Lines)
To understand the functional consequences of enzyme inhibition or receptor binding, the effect of this compound on cellular pathways is investigated. This can be done using either specific cell lines or cell-free systems.
Cell-free systems, which consist of cell extracts containing the necessary machinery for transcription and translation, are particularly useful for prototyping and optimizing biosynthetic pathways without the complexities of a living cell. researchgate.netacs.org For pathway modulation studies, these systems allow researchers to construct a specific metabolic or signaling pathway in vitro and observe how the compound directly affects the output, such as the production of a metabolite or the phosphorylation of a protein.
Alternatively, studies in specific cell lines (e.g., cancer cells or neurons) can reveal how the compound affects a pathway within a more biologically relevant context. Assays may measure changes in second messenger levels (e.g., cAMP), gene expression, or the phosphorylation state of key pathway proteins.
Hypothetical Data: This table shows hypothetical results from a cell-based assay measuring the phosphorylation of "Protein Z," a downstream target of "Receptor A," in a specific cell line.
Table 5: Hypothetical Modulation of a Cellular Signaling Pathway| Treatment | Phosphorylated Protein Z (Fold Change vs. Control) |
|---|---|
| Vehicle Control | 1.0 |
| Known Agonist for Receptor A | 8.5 |
| This compound | 7.9 |
These results would suggest that the compound activates the Receptor A signaling pathway, leading to the phosphorylation of its downstream target.
Analysis of Downstream Signaling Cascades and Transcriptional Regulation
There is no published research detailing the effects of this compound on intracellular signaling pathways or its influence on transcriptional regulation. Studies that would typically involve techniques such as western blotting to analyze the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) or reporter gene assays to assess the activity of specific transcription factors have not been conducted or reported for this compound.
Investigation of Specific Cellular Processes (e.g., Apoptosis, Cell Proliferation, Migration) In Vitro
Information regarding the impact of this compound on fundamental cellular behaviors is not available. Standard in vitro assays used to evaluate such effects include:
Apoptosis: Assays like Annexin V/PI staining followed by flow cytometry or caspase activity assays would be required to determine if the compound induces programmed cell death.
Cell Proliferation: Proliferation assays, such as MTT or BrdU incorporation assays, would be necessary to understand its effect on cell growth.
Cell Migration: Wound healing or transwell migration assays would provide insight into its potential to affect cell motility.
Mechanism of Action Elucidation at the Molecular Level through Protein-Compound Interaction Studies
The direct molecular target or targets of this compound remain unknown. Elucidating the mechanism of action at a molecular level would require studies such as:
Affinity Chromatography: To isolate potential protein binding partners from cell lysates.
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and thermodynamics of the interaction between the compound and a purified target protein.
Enzymatic Assays: To determine if the compound inhibits or activates a specific enzyme.
As no such protein-compound interaction studies have been published, the molecular mechanism of action for this compound has not been elucidated.
Comprehensive Structure Activity Relationship Sar Studies for 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid Derivatives
Rational Design and Synthesis of Analogues and Derivatives of the Chemical Compound
The rational design of analogues of 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid is guided by established medicinal chemistry principles. The core scaffold presents several opportunities for structural modification to probe the chemical space and optimize biological activity. Key areas for modification include the benzoic acid ring, the urea (B33335) linkage, and the 4-methoxyphenyl (B3050149) moiety.
Synthetic Strategies: The synthesis of these analogues typically involves multi-step reaction sequences. A common approach begins with the appropriate substituted anthranilic acid. The urea linkage can be formed through various methods, including the reaction of the amino group of the benzoic acid derivative with an isocyanate or by a multi-step process involving the formation of a carbamate (B1207046) followed by reaction with an amine. For instance, derivatives of 2-aminobenzoic acid can be reacted with substituted phenyl isocyanates to yield the desired urea compounds. The synthesis of various substituted benzoic acid derivatives often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce diverse aryl or heteroaryl groups. nih.gov The general synthetic scheme for creating a library of analogues would involve:
Preparation of Substituted Anilines and Benzoic Acids: A variety of substituted anilines and benzoic acids can be synthesized or are commercially available, providing a diverse set of building blocks.
Formation of the Urea Linkage: The reaction between an amino-benzoic acid derivative and a substituted phenyl isocyanate is a common method. Alternatively, a two-step approach using phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, followed by reaction with an amine, can be employed.
Modification of Peripheral Groups: Functional groups on the phenyl rings can be modified in later stages of the synthesis to introduce further diversity. For example, a methoxy (B1213986) group could be demethylated to a hydroxyl group, or a nitro group could be reduced to an amine and subsequently functionalized.
The design of new analogues often employs computational methods to predict the binding of proposed structures to a biological target, thus prioritizing the synthesis of compounds with a higher probability of success.
Systematic Evaluation of Substituent Effects on In Vitro Biological Activity and Selectivity
The biological activity of the synthesized analogues is assessed through a battery of in vitro assays. The choice of assays depends on the therapeutic target of interest. For example, if the compounds are being investigated as kinase inhibitors, enzymatic assays would be used to determine their inhibitory concentration (IC50) against a panel of kinases.
Substituent Effects on the Benzoic Acid Ring: Modifications to the benzoic acid ring can significantly impact activity. The position and nature of substituents can influence the pKa of the carboxylic acid, which is often a key interaction point with the target protein. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the carboxylic acid, potentially leading to stronger interactions with positively charged residues in the binding site. Conversely, electron-donating groups may decrease acidity.
Substituent Effects on the 4-Methoxyphenyl Ring: The 4-methoxyphenyl ring provides another avenue for modification. Altering the substituent at the 4-position or introducing additional substituents on this ring can probe the steric and electronic requirements of the binding pocket. For example, replacing the methoxy group with other alkoxy groups of varying sizes can determine the optimal steric bulk for this region. The electronic nature of the substituent can also play a role; for example, replacing the methoxy group with a trifluoromethyl group would drastically alter the electronic properties of the ring.
Impact of the Urea Linkage: The urea moiety is a critical hydrogen bonding unit. Modifications to this linker, such as N-alkylation or replacement with a thiourea (B124793) or guanidine (B92328) group, can affect the compound's hydrogen bonding capacity and conformational flexibility, thereby influencing its biological activity.
A hypothetical data table illustrating the effect of substituents on biological activity is presented below:
| Compound | R1 (Benzoic Acid Ring) | R2 (Phenyl Ring) | IC50 (nM) |
| 1 | H | 4-OCH3 | 150 |
| 2 | 5-Cl | 4-OCH3 | 75 |
| 3 | H | 4-OCF3 | 200 |
| 4 | H | 3,4-(OCH3)2 | 120 |
| 5 | 5-NO2 | 4-OCH3 | 50 |
This is a hypothetical table for illustrative purposes.
Identification of Key Pharmacophoric Features and Structural Requirements for Enhanced Activity and Specificity
Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.com For the this compound scaffold, a pharmacophore model would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoic acid.
An Anionic/Negative Ionizable Feature: The carboxylate group of the benzoic acid.
Hydrogen Bond Donors: The two N-H groups of the urea linkage.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the urea.
A Hydrophobic/Aromatic Region: The 4-methoxyphenyl ring.
The spatial arrangement of these features is crucial. The distance and angles between these pharmacophoric points define the specific requirements for binding to the target. Structure-based pharmacophore models can be developed if the three-dimensional structure of the biological target is known, allowing for a more precise design of new ligands. nih.gov
Structural requirements for enhanced activity and specificity can be deduced from the SAR data. For example, if analogues with a halogen at the 5-position of the benzoic acid consistently show higher potency, this suggests that a hydrophobic and/or electron-withdrawing group is favored in this region. Similarly, if bulky substituents on the 4-methoxyphenyl ring lead to a loss of activity, it indicates a sterically constrained binding pocket in that area.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization Principles
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical properties of a series of compounds with their biological activities. dergipark.org.tr By developing a robust QSAR model, the biological activity of newly designed but not yet synthesized compounds can be predicted, thus guiding lead optimization efforts.
For the this compound derivatives, a 2D-QSAR model could be developed using various molecular descriptors, such as:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as partial charges and dipole moments.
Hydrophobic descriptors: Like the calculated logarithm of the partition coefficient (cLogP).
Steric descriptors: Such as molecular weight and molar refractivity.
A multiple linear regression (MLR) or partial least squares (PLS) analysis can then be used to build an equation that relates these descriptors to the observed biological activity. For instance, a hypothetical QSAR equation might look like:
pIC50 = c0 + c1(cLogP) - c2(Molecular Weight) + c3*(Dipole Moment)
This equation would suggest that increasing lipophilicity (cLogP) and dipole moment while decreasing molecular weight could lead to more potent compounds.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by considering the three-dimensional properties of the molecules. These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.
Ligand Efficiency and Lipophilic Efficiency Analysis in Analogous Compounds
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. nih.govuniroma1.it
Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size (typically the number of non-hydrogen atoms). It is calculated as the binding energy per heavy atom. Higher LE values are desirable as they indicate that the compound achieves its potency with a smaller, more efficient structure.
Lipophilic Efficiency (LiPE): This metric relates the potency of a compound to its lipophilicity (LogP or LogD). uniroma1.it It is calculated as pIC50 - LogP. A higher LiPE value is generally preferred, as it suggests that the compound's potency is not solely driven by high lipophilicity, which can often be associated with poor pharmacokinetic properties and off-target toxicity. nih.gov
Analyzing the LE and LiPE of a series of this compound analogues can provide valuable guidance for lead optimization. The goal is to identify compounds that not only have high potency but also exhibit favorable efficiency metrics, indicating a better balance of properties and a higher likelihood of becoming a successful drug candidate.
A hypothetical data table for efficiency metrics is shown below:
| Compound | pIC50 | MW | cLogP | LE | LiPE |
| 1 | 6.82 | 302.3 | 3.1 | 0.31 | 3.72 |
| 2 | 7.12 | 336.7 | 3.6 | 0.31 | 3.52 |
| 3 | 6.70 | 356.3 | 4.0 | 0.28 | 2.70 |
| 4 | 6.92 | 332.3 | 3.0 | 0.30 | 3.92 |
| 5 | 7.30 | 347.3 | 3.3 | 0.31 | 4.00 |
This is a hypothetical table for illustrative purposes.
Advanced Analytical Methodologies for the Quantitative Determination of 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid
Development and Validation of High-Performance Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC, UPLC, LC-MS/MS)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the principal techniques for assessing the purity and for the quantitative analysis of 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid. These methods offer high resolution, sensitivity, and precision.
A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile. nih.gov Detection is commonly performed using a UV detector at a wavelength of approximately 245 nm, where the phenylurea chromophore exhibits strong absorbance. nih.gov For faster analysis and improved resolution, UPLC systems with smaller particle size columns (e.g., ≤ 2.5 µm) can be employed. agriculturejournals.czbiospectra.us
For trace-level quantification, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govkcasbio.comrug.nl This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The analysis is typically carried out in the positive ionization mode using selected reaction monitoring. nih.gov
Method Validation: Validation of these chromatographic methods is performed according to established guidelines to ensure their reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial 30% B, linear to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2% |
| LOD | ~5 ng/mL |
| LOQ | ~15 ng/mL |
Advanced Spectrophotometric and Electrochemical Methods for Trace Analysis and Detection
While chromatography is the gold standard, spectrophotometric and electrochemical methods can serve as simpler, cost-effective alternatives for the quantification of this compound, particularly in less complex samples.
Spectrophotometric Methods: Direct UV spectrophotometry can be used, but its selectivity may be limited. To enhance specificity and sensitivity, derivatization reactions are often employed. For instance, a method involving reaction with p-dimethylaminobenzaldehyde in an acidic medium produces a colored product with a distinct absorption maximum, which can be measured to determine the concentration of the urea-containing compound. sci-hub.se Another approach involves the use of silver nanoparticles, where the complexation of the urea (B33335) moiety with the nanoparticles leads to a measurable change in the solution's absorbance. nih.gov
Electrochemical Methods: Electrochemical sensors offer a highly sensitive platform for the detection of compounds with electroactive groups. For this compound, its urea and benzoic acid moieties could be exploited for electrochemical detection. Techniques like cyclic voltammetry and differential pulse voltammetry can be used to study the compound's redox behavior at a modified electrode surface, such as a glassy carbon electrode. rsc.orgresearchgate.net The current response would be proportional to the compound's concentration, allowing for quantitative analysis with very low detection limits. rsc.org
Table 2: Comparison of Spectrophotometric and Electrochemical Methods
| Method | Principle | Typical LOD | Advantages | Disadvantages |
|---|---|---|---|---|
| UV-Vis Spectrophotometry (with derivatization) | Colorimetric reaction | ~0.1 µg/mL | Low cost, simple instrumentation | Potential for interference |
| Electrochemical Sensing | Redox reaction at an electrode | ~1 µM | High sensitivity, rapid analysis | Susceptible to matrix effects |
Rigorous Stability Studies of the Chemical Compound Under Various Stress Conditions (e.g., Thermal, Photolytic, Oxidative Degradation)
Stability testing is crucial to understand the intrinsic stability of this compound and to identify its degradation products. paho.orgchromatographyonline.com These studies involve subjecting the compound to a variety of stress conditions as outlined by regulatory guidelines. europa.eu
Forced Degradation Studies:
Thermal Stability: The solid compound and its solutions are exposed to elevated temperatures (e.g., 70°C) to assess thermal degradation. researchgate.net
Oxidative Degradation: The compound's stability in the presence of an oxidizing agent, such as hydrogen peroxide, is evaluated.
Hydrolytic Stability: The rate of degradation is studied across a range of pH values (e.g., acidic, neutral, and basic conditions) to understand its susceptibility to hydrolysis.
The samples from these stress studies are then analyzed using a validated stability-indicating chromatographic method (typically HPLC) to separate the parent compound from any degradation products. chromatographyonline.com
Table 3: Representative Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters |
|---|---|
| Thermal | 70°C / 75% Relative Humidity for 3 weeks |
| Photolytic | 1.2 million lux hours and 200 W h/m² UV |
| Oxidative | 3% Hydrogen Peroxide at room temperature for 24h |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 48h |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h |
Quantitative Determination in Complex Biological Matrices (e.g., Cell Lysates, Enzyme Assay Mixtures) for Mechanistic Studies
To understand the mechanism of action of this compound, it is essential to quantify its concentration in biological matrices such as cell lysates or enzyme assay mixtures. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and selectivity, which are necessary to overcome the complexity of these matrices. nih.govrug.nl
Sample Preparation: A critical step in the analysis of biological samples is sample preparation. The goal is to extract the analyte of interest and remove interfering substances. Common techniques include:
Protein Precipitation: This is a simple and rapid method where an organic solvent (e.g., methanol (B129727) or acetonitrile) is added to the sample to precipitate proteins. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interferences are washed away.
Following extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery. nih.gov
Table 4: Illustrative LC-MS/MS Method for Biological Matrix Analysis
| Parameter | Condition/Value |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | UPLC with a C18 column |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| LLOQ | ~1 ng/mL in cell lysate |
| Recovery | > 90% |
| Matrix Effect | < 15% |
Potential Research Applications and Future Directions for 2 4 Methoxyphenyl Carbamoylamino Benzoic Acid
Utility as a Chemical Probe for Novel Biological Target Identification and Validation
The diaryl urea (B33335) scaffold is a "privileged structure" in medicinal chemistry, known for its role in a variety of clinically approved therapies. acs.orgresearchgate.net Compounds containing this motif have been developed as potent inhibitors for a range of biological targets, particularly protein kinases, by mimicking ATP binding. mdpi.comnih.gov The central urea moiety is critical for this activity, typically forming key hydrogen-bonding interactions within the hinge region of the kinase ATP-binding site. mdpi.com
Given this precedent, 2-[(4-methoxyphenyl)carbamoylamino]benzoic acid could serve as a valuable chemical probe. Its structure allows it to engage with protein targets through multiple non-covalent interactions:
Hydrogen Bonding: The two N-H groups of the urea can act as hydrogen bond donors, while the urea carbonyl and the carboxylic acid group can act as acceptors. nih.gov
π-π Stacking: The two aromatic rings can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket. nih.gov
Ionic Interactions: The benzoic acid group can be deprotonated under physiological conditions, allowing it to form salt bridges with basic residues such as lysine (B10760008) or arginine.
By synthesizing and screening this compound against panels of enzymes, receptors, and other proteins, researchers could identify novel biological targets. A hit from such a screen would validate that target's susceptibility to modulation by a diaryl urea-based ligand, providing a starting point for the development of more potent and selective modulators. nih.gov The compound could thus be used to explore new therapeutic pathways and validate the druggability of previously unexploited targets.
| Potential Target Class | Rationale for Interaction | Key Moieties Involved |
| Protein Kinases | Mimics ATP binding in the hinge region. | Diaryl urea core |
| Carbonic Anhydrases | Interaction with the enzyme's active site. | Benzoic acid, Urea |
| Glycogen Phosphorylase | Binding to allosteric or active sites. | Diaryl urea, Benzoic acid |
| Dihydroorotate Dehydrogenase | Interference with substrate or cofactor binding. | Diaryl urea |
This table is generated based on known targets for the broader class of diaryl urea derivatives. mdpi.com
Exploratory Applications in Materials Science, Supramolecular Chemistry, or Catalyst Design
The same features that make this compound interesting in biology also give it significant potential in materials science. The combination of the urea and carboxylic acid groups creates a powerful motif for directing molecular self-assembly through predictable hydrogen-bonding patterns. rsc.orgresearchgate.net
Supramolecular Chemistry: Benzoic acids are well-known to form robust, dimeric "supramolecular synthons" via hydrogen bonding between their carboxylic acid groups. acs.orgfigshare.com The addition of the urea moiety introduces further hydrogen bonding sites, creating what is known as a ureido-benzoic acid (UBA) motif. This UBA group can form exceptionally stable, self-complementary quadruple hydrogen-bonded dimers with high association constants. rsc.orgresearchgate.net This strong and directional interaction can be exploited to construct well-defined supramolecular architectures, such as:
Supramolecular Polymers: By creating bifunctional molecules, the UBA motif can drive the formation of long, polymer-like chains held together by non-covalent bonds. rsc.org
Gels: The self-assembly of urea derivatives into fibrous networks can lead to the formation of supramolecular gels, which can trap solvent and create soft materials. nih.gov
Liquid Crystals: The formation of ordered, anisotropic structures through directional bonding could lead to liquid crystalline phases.
Catalyst Design: The compound possesses both a Lewis basic site (urea carbonyl) and a Brønsted acidic site (carboxylic acid). This bifunctionality is a key feature of many organocatalysts. The urea group can act as a hydrogen-bond donor to activate substrates, while the carboxylic acid provides a proton source or general acid catalysis. nih.govrsc.org Researchers have successfully functionalized nanoparticles with urea-benzoic acid ligands to create heterogeneous catalysts that are both highly active and easily recoverable. nih.govrsc.orgrsc.org Future research could explore the use of this compound itself as a homogeneous catalyst or as a ligand for the design of novel metal-based or solid-supported catalytic systems. chemrxiv.orgtudelft.nl
Future Research Opportunities in Advanced Synthetic Methodologies and Directed Derivatization
While the synthesis of diaryl ureas is well-established, there remain opportunities for innovation, particularly in the context of creating diverse chemical libraries for screening and optimization.
Advanced Synthetic Methodologies: The classical synthesis of unsymmetrical diaryl ureas involves the reaction of an amine with an isocyanate. mdpi.com However, concerns over the toxicity of reagents like phosgene (B1210022) (used to make isocyanates) have driven the development of safer alternatives. mdpi.com Future research could focus on developing novel, one-pot synthetic routes to compounds like this compound directly from precursor amines and a carbonyl source, potentially under catalytic conditions. mdpi.com
Directed Derivatization: The structure of this compound offers multiple sites for derivatization to systematically probe structure-activity relationships (SAR).
Benzoic Acid Ring: Modern C-H functionalization techniques could be employed to introduce substituents at the meta or para positions of the benzoic acid ring, which are not readily accessible through classical methods. nih.govresearchgate.net This would allow for fine-tuning of the compound's electronic properties and spatial arrangement.
Methoxyphenyl Ring: The methoxy (B1213986) group can be replaced with a wide variety of other substituents to explore effects on solubility, metabolism, and target binding.
Urea Linkage: N-alkylation or N-arylation could be explored, although this would sacrifice a hydrogen-bond donor site, which is often crucial for biological activity.
A systematic, directed derivatization effort would generate a library of analogs, providing deep insights into the SAR for any identified biological or material property.
| Derivatization Strategy | Target Site | Potential Outcome |
| C-H Olefination/Acetoxylation | Benzoic Acid Ring (meta-position) | Novel spatial vectors for SAR exploration. nih.gov |
| Nucleophilic Aromatic Substitution | Methoxyphenyl Ring (replace -OCH3) | Modulation of lipophilicity and electronic properties. |
| Esterification/Amidation | Carboxylic Acid Group | Creation of prodrugs or modification of assembly properties. |
| Isocyanate Variation | Amine Precursor | Introduction of diverse aryl or alkyl groups on the urea nitrogen. mdpi.com |
Addressing Challenges in Elucidating Complex Biological Interactions In Vitro and Translating In Silico Findings
While in silico methods like molecular docking are powerful tools for predicting how a molecule might bind to a biological target, translating these computational predictions into confirmed in vitro or in vivo activity is a significant challenge. nih.govnih.gov
Elucidating Complex Interactions: The conformational flexibility of this compound, with several rotatable bonds, means it can adopt numerous shapes. Accurately predicting the single, low-energy "bioactive conformation" it assumes when binding to a target is computationally intensive and prone to error. nih.gov Furthermore, the multiple hydrogen bonding sites can engage in complex interactions with water molecules in the binding pocket, which are notoriously difficult to model accurately. researchgate.net Experimental techniques such as X-ray crystallography of the ligand-protein complex would be required to definitively elucidate the precise binding mode.
Translating In Silico Findings: The transition from a promising docking score to a validated biological activity is a major bottleneck in drug discovery. acs.org Discrepancies often arise from:
Inaccurate Scoring Functions: The algorithms used to estimate binding affinity are imperfect and may not accurately reflect the complex thermodynamics of the real system. nih.gov
Protein Flexibility: Many docking protocols treat the protein target as rigid, whereas in reality, it can undergo conformational changes to accommodate a ligand ("induced fit"). researchgate.net
Off-Target Effects: A compound may show activity in a cell-based assay not because it hits the intended target, but through interactions with other proteins.
Therefore, a crucial future direction is the rigorous experimental validation of any in silico predictions. figshare.comtandfonline.comuio.no This involves a feedback loop where computational models generate hypotheses that are tested experimentally (in vitro binding assays, enzymatic assays), and the experimental results are then used to refine and improve the next generation of computational models. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-methoxyphenyl)carbamoylamino]benzoic Acid, and what are the critical reaction conditions?
- The synthesis typically involves coupling 4-methoxyphenyl isocyanate with 2-aminobenzoic acid derivatives. Key steps include amide bond formation under anhydrous conditions using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide). Solvents such as DMF or THF are employed, with reaction temperatures ranging from 0°C to room temperature. Purification often involves recrystallization or column chromatography .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical methods include:
- HPLC : To assess purity using a C18 column and UV detection at 254 nm.
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (~δ 3.8 ppm) and carbamoyl protons (~δ 8.5 ppm).
- Mass spectrometry : ESI-MS provides accurate molecular weight confirmation (expected [M+H]⁺: 301.29 g/mol) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Safety data sheets (SDS) for structurally similar benzoic acid derivatives recommend:
- Use of PPE (gloves, lab coat, goggles).
- Avoidance of inhalation/ingestion; work in a fume hood.
- Storage in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group substitution) influence the compound’s biological activity?
- Comparative studies on analogs (e.g., 2-[(4-chlorophenyl)carbamoylamino]benzoic acid) reveal that electron-donating groups (like methoxy) enhance solubility and bioavailability but may reduce binding affinity to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like cyclooxygenase-2 (COX-2) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Contradictions may arise from assay variability (e.g., cell line differences). Solutions include:
- Dose-response curves : Validate IC₅₀ values across multiple replicates.
- Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay).
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What mechanistic insights exist for this compound’s interaction with inflammatory pathways?
- Preliminary studies suggest inhibition of NF-κB signaling via IκB kinase (IKK) modulation. Western blotting for phosphorylated IκBα and ELISA for downstream cytokines (e.g., TNF-α, IL-6) are used to confirm mechanism. Competitive binding assays with radiolabeled ligands further clarify target specificity .
Q. How can researchers optimize synthetic yield when scaling up production?
- Yield improvements focus on:
- Catalyst screening : Transition from DCC to EDC·HCl reduces side reactions.
- Solvent optimization : Replacing DMF with acetonitrile improves reaction homogeneity.
- Process monitoring : In-line FTIR tracks carbamoyl intermediate formation to minimize over-reaction .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
